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Introduction

Fosravuconazole L-lysine ethanolate is a novel, water-soluble triazole antifungal agent. It
functions as a prodrug, undergoing rapid and extensive conversion in vivo to its active moiety,
ravuconazole. This strategic prodrug approach enhances the oral bioavailability of
ravuconazole, a potent, broad-spectrum antifungal, thereby overcoming previous limitations in
its clinical development.[1][2] Fosravuconazole has been developed for the treatment of
onychomycosis and other fungal infections and has demonstrated considerable promise in a
range of preclinical investigations.[1] This technical guide provides a comprehensive overview
of the preclinical pharmacology of fosravuconazole, detailing its mechanism of action, in vitro
and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

The antifungal activity of fosravuconazole is exerted through its active form, ravuconazole. Like
other azole antifungals, ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol
14a-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol
biosynthesis pathway, which is essential for the formation of the fungal cell membrane.
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in
mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of
membrane-bound enzymes.[1]
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The inhibition of lanosterol 14a-demethylase by ravuconazole leads to a cascade of events that
disrupt fungal cell homeostasis:

» Depletion of Ergosterol: The primary consequence of enzyme inhibition is the depletion of
ergosterol, which compromises the structural and functional integrity of the fungal cell
membrane.

o Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol synthesis
pathway results in the accumulation of methylated sterol precursors, such as lanosterol. The
incorporation of these toxic intermediates into the cell membrane further disrupts its structure
and increases its permeability.

« Inhibition of Fungal Growth: The culmination of these effects leads to the disruption of
essential cellular processes, ultimately resulting in the inhibition of fungal growth and, in
some cases, cell death.[1]

Ravuconazole exhibits a high degree of selectivity for fungal CYP51 over its human
counterpart, which contributes to its favorable safety profile by minimizing off-target effects.
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Mechanism of Action of Fosravuconazole.

In Vitro Antifungal Activity

Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide range of
clinically relevant fungal pathogens, including yeasts, molds, and dermatophytes. Its activity
has been evaluated using standardized broth microdilution methods, such as those established
by the Clinical and Laboratory Standards Institute (CLSI).
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Table 1: In Vitro Activity of Ravuconazole against Yeast Isolates

Fungal MIC Range

. No. of Isolates MICso (ug/mL) MICso (pg/mL)

Species (ng/mL)
Candida albicans - - 0.03 0.03
Candida glabrata - - 1-2 1-2
Candida krusei - - 0.5 0.5
Cryptococcus

541 0.12-4.0 - 0.25
neoformans

Table 2: In Vitro Activity of Ravuconazole against Molds and Dermatophytes

Fungal MIC Range
. No. of Isolates MICso (ug/mL) MICso (pg/mL)
Species (ng/mL)

Aspergillus

fumigatus

Trichophyton
- 0.015-8.0 - -
rubrum

Trichophyton
- 0.015-8.0 - -
mentagrophytes

Microsporum
) - 0.015-1.0 - -
canis

Epidermophyton
P Py - 0.015-1.0 - -
floccosum

Madurella
) - - - 0.016
mycetomatis

Preclinical Pharmacokinetics

The development of fosravuconazole as a prodrug has significantly improved the
pharmacokinetic profile of ravuconazole, leading to high bioavailability and systemic exposure.
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Table 3: Preclinical Pharmacokinetic Parameters of Ravuconazole Following Oral
Administration

. Dose Cmax AUC

Species Tmax (h) T% (h)
(mglkg) (ng/mL) (hg-himL)

Mouse
(neutropenic, 10 0.36 £0.01 ~1-2 3.4 3.9-48
infected)
Mouse
(neutropenic, 40 - ~1-2 - 3.9-438
infected)
Mouse
(neutropenic, 160 4.37 £0.64 ~1-2 48 3.9-438
infected)
Rabbit 10 - - - ~13
Rabbit 20 - - - ~13
Rabbit 30 - - - ~13

Data presented as mean + SD where available.

Fosravuconazole is rapidly and extensively converted to ravuconazole in vivo, likely by
phosphatases and/or esterases.[1] Ravuconazole exhibits non-linear, Michaelis-Menten
kinetics at higher doses, suggesting saturation of metabolic pathways, primarily involving
cytochrome P450 (CYP) 3A enzymes.[1] Ravuconazole is highly protein-bound (approximately
98% in mice).
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Experimental Workflow for a Preclinical Pharmacokinetic Study.

In Vivo Efficacy

The potent in vitro activity of ravuconazole translates to significant efficacy in various preclinical

animal models of fungal infections.

Table 4: Summary of In Vivo Efficacy Studies of Ravuconazole
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. Fungal Dosing Efficacy
Animal Model . ) Outcome
Pathogen Regimen Endpoint

Murine model of 0.625 to 640 Reduction in Dose-dependent
disseminated Candida albicans  mg/kg/day (dose- kidney fungal reduction in
candidiasis ranging) burden fungal burden
Murine model of

) ) 1,5, and 25 Reduction in Effective at all
mucosal Candida albicans

S mg/kg fungal burden doses
candidiasis
Survival, Eliminated

Rabbit model of

) ) Aspergillus 30 mg/kg/day clearance of mortality, cleared
invasive
o fumigatus (oral) antigen, tissue antigen, and
aspergillosis - )
fungal burden sterilized tissues
) Suppression of Suppressed
Murine model of Trypanosoma 10-50 mg/kg/day o o
_ _ parasitemia, parasitemia and
Chagas disease cruzi (oral) ,
survival prevented death

Preclinical Safety and Toxicology

Preclinical studies have indicated that fosravuconazole has a favorable safety profile with a low

potential for toxicity.[4]

Table 5: Summary of Preclinical Toxicology Findings for Ravuconazole
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Study Type Species Key Findings NOAEL
No notable side
Acute Toxicity Rat, Dog effects observed after Not explicitly stated

a week of treatment.

Safety Pharmacology

No significant effects
on cardiovascular,
respiratory, or central
nervous systems
reported in available

preclinical literature.

Repeat-Dose Toxicity

Generally well-
tolerated. Azole-class
potential for
hepatotoxicity at high
doses.

Reproductive

Toxicology

Suspected of
damaging fertility or
the unborn child (GHS
classification for

ravuconazole).

NOAEL: No-Observed-Adverse-Effect Level. Specific NOAEL values from comprehensive

toxicology studies are not readily available in the public domain.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of ravuconazole is typically determined following the guidelines established

by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38

for filamentous fungi.

e Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.qg.,

Sabouraud Dextrose Agar). A suspension of the fungal colonies is prepared in sterile saline
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and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted
to achieve a standardized final inoculum concentration.

Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter
plates to obtain a range of concentrations.

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate
containing the drug dilutions.

Incubation: The plates are incubated at 35°C for 24-48 hours.

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the
lowest concentration of the drug that causes a significant inhibition of fungal growth
compared to the growth control.

Prepare Standardized Prepare Serial Dilutions
Fungal Inoculum of Ravuconazole

'

Inoculate Microtiter Plates

Incubate at 35°C
for 24-48h

Determine Minimum
Inhibitory Concentration (MIC)
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Workflow for Antifungal Susceptibility Testing.

In Vivo Efficacy in a Murine Model of Disseminated
Candidiasis

¢ Animal Model: Female ICR mice (or another suitable strain) are typically used.

e Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by
intraperitoneal administration of cyclophosphamide prior to infection.

« Infection: A standardized inoculum of Candida albicans is injected intravenously via the tail

vein.

o Drug Administration: Fosravuconazole L-lysine ethanolate is formulated in a suitable
vehicle and administered orally by gavage. Dosing can be initiated at a set time post-
infection and continued for a specified duration (e.g., once daily for 2-3 days).

o Efficacy Assessment: The primary endpoint is typically the fungal burden in target organs,
such as the kidneys. At the end of the treatment period, animals are euthanized, and the
kidneys are aseptically removed, homogenized, and plated on appropriate agar to determine
the number of colony-forming units (CFU) per gram of tissue.

Lanosterol 14a-Demethylase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol
14a-demethylase.

e Reagents and Materials:

[¢]

Recombinant human or fungal lanosterol 14a-demethylase (CYP51).

o

Cytochrome P450 reductase (CPR).

o

Lanosterol (substrate).

[¢]

NADPH (cofactor).
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o Test compound (ravuconazole) and positive control (e.g., ketoconazole).

o Reaction buffer.

e Assay Procedure:

o Areaction mixture is prepared containing the reaction buffer, CYP51, CPR, and the test
compound at various concentrations.

o The reaction is initiated by the addition of lanosterol and NADPH.
o The mixture is incubated at 37°C for a specified time.
o The reaction is stopped, and the sterols are extracted.

o The conversion of lanosterol to its demethylated product is quantified using a suitable
analytical method, such as HPLC or LC-MS/MS.

» Data Analysis: The percentage of inhibition of CYP51 activity is calculated for each
concentration of the test compound. The ICso value (the concentration of the compound that
inhibits 50% of the enzyme activity) is then determined.

Conclusion

Fosravuconazole L-lysine ethanolate, through its active moiety ravuconazole, is a potent,
broad-spectrum antifungal agent with a well-defined mechanism of action targeting fungal
ergosterol biosynthesis. The prodrug formulation provides excellent oral bioavailability, leading
to high systemic exposure and efficacy in various preclinical models of fungal disease. The
favorable pharmacokinetic and safety profiles observed in preclinical studies position
fosravuconazole as a promising therapeutic option for the treatment of a range of fungal
infections in humans. This comprehensive preclinical data package has supported its
successful clinical development for onychomycosis and its ongoing investigation for other
mycoses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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